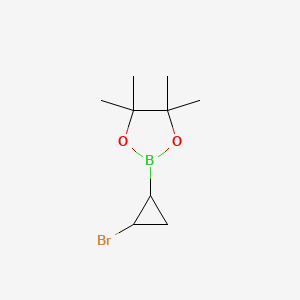
2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry. This compound is characterized by the presence of a bromocyclopropyl group attached to a dioxaborolane ring, which is further substituted with four methyl groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromocyclopropylboronic acid with 2,2,3,3-tetramethyl-1,3-dioxolane-4,5-dione. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclopropyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or esters.
Reduction Reactions: The compound can undergo reduction reactions to form cyclopropyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide, at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or sodium perborate are used under mild conditions to oxidize the boron atom.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents, such as diethyl ether, at low temperatures.
Major Products Formed
Substitution Reactions: Products include 2-(2-aminocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(2-thiocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Oxidation Reactions: Products include this compound-2-oxide.
Reduction Reactions: Products include 2-(2-cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
科学研究应用
2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
作用机制
The mechanism of action of 2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The bromocyclopropyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The boron atom in the dioxaborolane ring can participate in coordination chemistry, forming stable complexes with other molecules. These interactions enable the compound to exert its effects in different chemical and biological systems.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Iodocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2-Bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the bromocyclopropyl group, which imparts distinct reactivity and stability compared to its halogenated analogs. The bromine atom provides a balance between reactivity and selectivity, making the compound versatile in various chemical transformations. Additionally, the tetramethyl substitution on the dioxaborolane ring enhances the compound’s stability and solubility, further contributing to its uniqueness.
属性
分子式 |
C9H16BBrO2 |
|---|---|
分子量 |
246.94 g/mol |
IUPAC 名称 |
2-(2-bromocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H16BBrO2/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11/h6-7H,5H2,1-4H3 |
InChI 键 |
UWWHKMYYXWCSSB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)
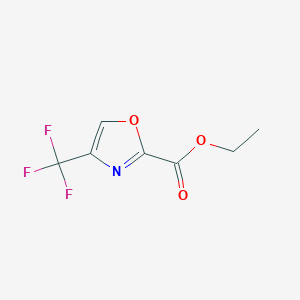
![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
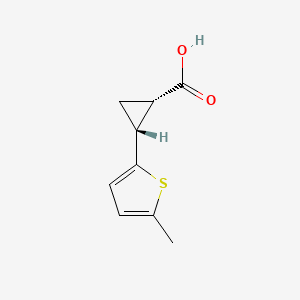
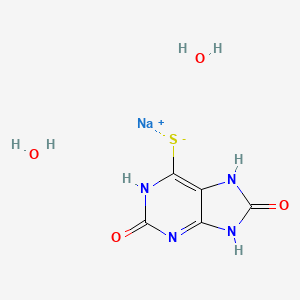
![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
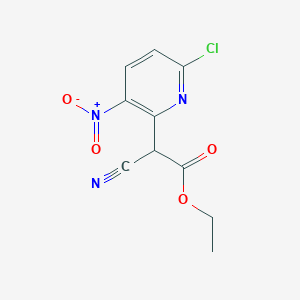
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)
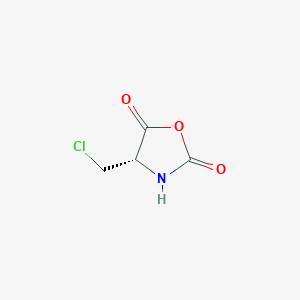
![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)
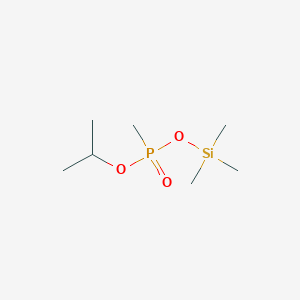
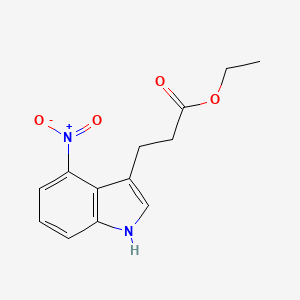
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)
